Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

Lipophilicity Membrane Permeability Medicinal Chemistry

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate (CAS 189338-33-8) is a halogenated benzoate ester characterized by a benzene ring bearing chlorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of complex organic molecules, particularly within agrochemical and pharmaceutical research.

Molecular Formula C10H7Cl2F3O2
Molecular Weight 287.06 g/mol
CAS No. 189338-33-8
Cat. No. B6326968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dichloro-4-(trifluoromethyl)benzoate
CAS189338-33-8
Molecular FormulaC10H7Cl2F3O2
Molecular Weight287.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl
InChIInChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,2H2,1H3
InChIKeySNSWNADHLKUFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,6-Dichloro-4-(Trifluoromethyl)benzoate (CAS 189338-33-8): High-Purity Halogenated Benzoate Building Block for Agrochemical and Advanced Material Synthesis


Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate (CAS 189338-33-8) is a halogenated benzoate ester characterized by a benzene ring bearing chlorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position . This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of complex organic molecules, particularly within agrochemical and pharmaceutical research . The compound is a liquid at room temperature and is supplied with a purity of 97% by reputable vendors .

Ethyl 2,6-Dichloro-4-(Trifluoromethyl)benzoate (CAS 189338-33-8): Why In-Class Analogs Are Not Interchangeable


Substituting ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate with other halogenated benzoate esters or the corresponding acid is not advisable without careful evaluation, as key physicochemical and structural properties can differ significantly. For example, variations in the ester group profoundly affect lipophilicity, which directly influences membrane permeability and bioavailability in biologically active molecules . Similarly, the crystal packing motif of the compound, which is distinct from its unchlorinated analogue, can impact its solid-state behavior and formulation [1]. These differences necessitate a compound-specific approach to ensure experimental reproducibility and desired outcomes in downstream applications.

Ethyl 2,6-Dichloro-4-(Trifluoromethyl)benzoate (CAS 189338-33-8): A Comparative Analysis of Key Performance Attributes for Informed Procurement


Enhanced Lipophilicity (LogP) vs. Free Acid for Improved Membrane Permeability

The ethyl ester (LogP = 4.19) is significantly more lipophilic than the corresponding 2,6-dichloro-4-(trifluoromethyl)benzoic acid (LogP = 3.21), a difference of nearly one full log unit . This increased lipophilicity, driven by the ethyl ester moiety, suggests superior passive membrane permeability and is a crucial determinant for bioavailability and cellular uptake in biological assays . While this is a class-level inference based on established medicinal chemistry principles, it provides a strong rationale for selecting the ester over the acid for applications requiring cell penetration.

Lipophilicity Membrane Permeability Medicinal Chemistry

Distinct Crystal Packing from Unchlorinated Analog: A Basis for Formulation and Solid-State Property Differences

The crystal structure of ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate, solved via electron diffraction, reveals a herringbone packing motif that is distinct from the packing observed in the unchlorinated analogue molecule [1]. This structural divergence, while not providing a direct numerical comparison of a specific property, is a class-level inference that highlights a fundamental difference in intermolecular interactions. Such differences can translate into variations in melting point, solubility, and stability, which are critical considerations for formulation and handling in both research and industrial settings [1].

Crystallography Solid-State Chemistry Formulation

Liquid Physical State at Ambient Conditions vs. Solid Acid for Simplified Dispensing and Processing

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a liquid at room temperature and standard shipping conditions (<77°F), whereas the parent acid (2,6-dichloro-4-(trifluoromethyl)benzoic acid) is a solid with a reported melting point of 140-142°C . This physical state difference offers practical advantages in laboratory and industrial settings, including easier volumetric dispensing, reduced need for solvent dissolution, and potentially simplified integration into continuous flow chemistry workflows . The liquid form may also present fewer challenges with static electricity and dust generation compared to the solid acid, improving safety and handling .

Physical State Handling Process Chemistry

Crucial Building Block in the Synthesis of Fipronil and Related Phenylpyrazole Insecticides

The 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is a core structural component of fipronil and its analogues, a major class of broad-spectrum insecticides that act as GABA receptor antagonists [1]. Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate serves as a key, commercially available intermediate for the introduction of this essential pharmacophore into more complex molecules . While this is a class-level inference regarding its role as a precursor to a specific, high-value target, its utility is directly tied to the unique substitution pattern that is required for the biological activity of fipronil and related compounds. Alternative intermediates lacking this precise substitution pattern would not yield the active insecticide [1].

Agrochemical Insecticide Intermediate

Ethyl 2,6-Dichloro-4-(Trifluoromethyl)benzoate (CAS 189338-33-8): Optimal Use Cases Driven by Physicochemical Differentiation


Medicinal Chemistry: Lead Optimization for Enhanced Cellular Uptake

In early-stage drug discovery, where improving membrane permeability is a key objective, the enhanced lipophilicity (LogP = 4.19) of the ethyl ester compared to the acid (LogP = 3.21) makes it the preferred starting material or intermediate for synthesizing novel chemical probes or lead compounds . This choice is particularly relevant for targets within intracellular compartments or those requiring passage across the blood-brain barrier, as suggested by class-level inferences from medicinal chemistry principles .

Agrochemical Synthesis: Streamlined Production of Fipronil-Type Insecticides

As a validated intermediate for the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety, this compound is a critical procurement item for R&D and process development groups working on fipronil analogues and other phenylpyrazole-based insecticides [1]. Its liquid physical state can facilitate automated or continuous flow synthesis of these high-value active ingredients, offering potential advantages over solid intermediates in terms of handling and reaction control .

Solid-State and Formulation Studies: Benchmarking Novel Halogenated Aromatics

For researchers studying the impact of halogenation on crystal packing and solid-state properties, the documented herringbone packing motif of this compound provides a valuable benchmark [2]. Its distinct structure, compared to unchlorinated analogues, makes it a useful model for investigating the relationship between molecular substitution, intermolecular forces, and bulk material properties, which are crucial for developing stable pharmaceutical or agrochemical formulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.